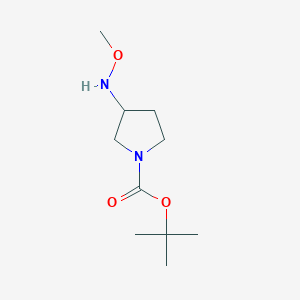

Tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a methoxyamino (-NH-OCH₃) substituent at the 3-position of the pyrrolidine ring, protected by a tert-butoxycarbonyl (Boc) group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and catalysis, due to its balanced electronic and steric properties. The Boc group enhances stability during synthetic processes, while the methoxyamino moiety offers unique reactivity for further functionalization, such as nucleophilic substitutions or cross-coupling reactions .

Properties

IUPAC Name |

tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-5-8(7-12)11-14-4/h8,11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFXVEHGKJZZNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with methoxyamine . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry: Tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a building block for the synthesis of biologically active molecules .

Medicine: Its derivatives may exhibit therapeutic properties, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differentiating features:

Electronic and Steric Effects

- Methoxyamino vs. Amino Groups: The methoxyamino group in the target compound reduces basicity compared to primary amines (e.g., and ) due to electron donation from the methoxy group. This lowers proton affinity, making it less reactive in acidic conditions but more stable in physiological environments .

- Hydrophilicity vs. Lipophilicity: The hydroxymethyl group in increases water solubility, whereas the isoquinolinyl ether in introduces hydrophobicity. The target compound’s methoxyamino group strikes a balance, enhancing membrane permeability compared to polar analogs .

- Steric Hindrance: Bulky substituents like the isoquinolinyl group () or dibenzylamino-nitropyrimidine () limit conformational flexibility. In contrast, the methoxyamino group imposes minimal steric hindrance, favoring applications in modular synthesis .

Biological Activity

Tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a tert-butyl group and a methoxyamino substituent. Its unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The methoxy and amino groups facilitate hydrogen bonding and electrostatic interactions, enhancing binding affinity to target sites. This mechanism allows the compound to modulate enzymatic activity, potentially acting as an inhibitor or agonist depending on the target.

Enzyme Interactions

Research indicates that this compound can serve as a precursor in synthesizing biologically active molecules, including enzyme inhibitors. Its role in enzyme interactions has been highlighted in various studies, where it has been used to explore modifications in protein function and activity.

Antiviral Properties

A notable area of investigation is the compound's antiviral potential. In studies focused on influenza virus neuraminidase, derivatives of similar compounds have shown promise in inhibiting viral replication. Although specific data on this compound is limited, its structural analogs have demonstrated significant antiviral activity, suggesting potential for similar effects .

Case Studies

- Influenza Virus Inhibition : In a study evaluating noncarbohydrate inhibitors of influenza virus neuraminidase, compounds structurally related to this compound exhibited effective inhibition of viral cytopathogenic effects. The half-maximal effective concentration (EC50) was determined using the MTT assay method .

- Anti-inflammatory Activity : Research on related pyrrolidine derivatives has shown anti-inflammatory properties comparable to established drugs like indomethacin. These compounds were found to inhibit both prostaglandin and leukotriene synthesis, indicating potential therapeutic applications in inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 3-(methoxyamino)pyrrolidine-1-carboxylate, and how are intermediates purified?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected pyrrolidine derivatives are functionalized using methoxyamine under controlled conditions. Key intermediates are purified using column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity . Reaction conditions often involve anhydrous solvents (e.g., dichloromethane) and catalysts like DMAP (4-dimethylaminopyridine) at 0–20°C to minimize side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

1H/13C NMR spectroscopy is critical for confirming the methoxyamino group’s integration and stereochemistry. For example, the tert-butyl group appears as a singlet (~1.4 ppm in 1H NMR), while the pyrrolidine ring protons show distinct splitting patterns. Mass spectrometry (MS) and HRMS (high-resolution MS) validate molecular weight and fragmentation patterns. Purity is assessed via HPLC or TLC using UV-active spots .

Q. What are the standard storage conditions to maintain stability?

The compound should be stored at +4°C in a desiccator to prevent hydrolysis of the tert-butyl carbamate group. Long-term storage in anhydrous solvents (e.g., DMSO) under inert gas (N2/Ar) is recommended to avoid degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis, and what factors influence diastereoselectivity?

Scale-up requires careful optimization of reflux time , solvent polarity , and catalyst loading . For instance, using DMAP in dichloromethane at 0°C minimizes racemization during methoxyamino group introduction . Diastereoselectivity in chiral pyrrolidine derivatives is enhanced by employing chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation). Flash column chromatography with chiral stationary phases (e.g., cellulose-based) can resolve enantiomers .

Q. What strategies mitigate competing side reactions during functionalization of the pyrrolidine ring?

Competing oxidation or over-substitution can be suppressed by:

- Protecting group strategies : Temporary protection of the methoxyamino group with Boc (tert-butoxycarbonyl) during subsequent reactions .

- Low-temperature conditions : Reactions at –20°C to stabilize reactive intermediates (e.g., nitrenes) .

- Selective deprotection : Using TFA (trifluoroacetic acid) for Boc removal without affecting the methoxyamino group .

Q. How does the compound’s reactivity compare to analogs like tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate?

The methoxyamino group exhibits lower nucleophilicity compared to primary amines, reducing unwanted alkylation. However, it participates in oxidation reactions (e.g., forming nitroso intermediates with H2O2) and condensation reactions with carbonyl compounds. In contrast, aminomethyl analogs undergo faster alkylation but are prone to oxidation to carboxylic acids .

Q. What computational tools aid in retrosynthetic planning for derivatives of this compound?

AI-powered synthesis planners (e.g., those using Reaxys or Pistachio databases) predict feasible routes by analyzing reaction templates and precursor compatibility. For example, retrosynthesis of spirocyclic derivatives prioritizes disconnections at the pyrrolidine N-Boc group or methoxyamino C–N bond .

Q. How can functional group incompatibility be addressed in multi-step syntheses?

Incompatibility between the methoxyamino group and strong acids/bases is managed via:

- Sequential deprotection : Using mild acids (e.g., HCl/dioxane) for Boc removal before introducing acid-sensitive groups.

- Orthogonal protecting groups : Combining Boc with silyl ethers (e.g., TBS), which are stable under acidic conditions .

Data Contradictions and Resolution

- Oxidation pathways : suggests methoxyamino groups form nitroso intermediates with H2O2, while shows stability under similar conditions. This discrepancy may arise from differences in solvent systems (aqueous vs. anhydrous) .

- Stereochemical outcomes : Some syntheses report racemic mixtures (), while others achieve enantiopure products via chiral catalysts (). Researchers must validate stereochemistry using chiral HPLC or X-ray crystallography .

Applications in Drug Development

The compound serves as a key intermediate for kinase inhibitors and GPCR modulators . For example, its pyrrolidine scaffold is incorporated into isoquinoline derivatives targeting neuroendocrine prostate cancer cells, with IC50 values in the nanomolar range .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.